4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo-
Description
4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo- is a chromone derivative characterized by a fused benzene and pyran ring system. The compound features a cyano (-CN) group at position 2, methyl (-CH₃) substituents at positions 5 and 7, and a ketone (-C=O) at position 4.
Properties
CAS No. |
33544-05-7 |
|---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
5,7-dimethyl-4-oxochromene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO2/c1-7-3-8(2)12-10(14)5-9(6-13)15-11(12)4-7/h3-5H,1-2H3 |
InChI Key |
ANHIBHUMQOZDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile typically involves multi-component reactions. One efficient method is the use of CoFe2O4 nanoparticles in an aqueous ethanol medium, which facilitates the formation of the compound under mild conditions . Another approach involves the use of lipase (Mucor miehei) in ionic liquids as a catalyst, which provides a green and efficient route for the synthesis .
Industrial Production Methods
Industrial production methods for 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile are not extensively documented. the use of green chemistry principles, such as employing reusable catalysts and environmentally benign solvents, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The nitrile group undergoes nucleophilic additions under controlled conditions:
-
Key finding : Grignard reagents selectively attack the nitrile group to form imine intermediates, which can be hydrolyzed to ketones. Hydroamination reactions with primary amines yield amidines, useful in medicinal chemistry .
Reduction Reactions
The nitrile and carbonyl groups participate in reduction pathways:
| Target Group | Reducing Agent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| –C≡N | LiAlH₄ | Anhydrous ether | Primary amine | 89% |
| –C≡N | H₂/Pd-C | Ethanol, 60°C | Methylamine derivative | 76% |
| C=O | NaBH₄ | MeOH, 0°C | Secondary alcohol | 68% |
-
Notable observation : LiAlH₄ reduces the nitrile to a primary amine without affecting the carbonyl group. Selective carbonyl reduction requires NaBH₄ at low temperatures.
Hydrolysis Reactions
Controlled hydrolysis produces amides or carboxylic acids:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| H₂SO₄ (20%), reflux | None | 2-Carboxamide derivative | Precursor for kinase inhibitors |
| NaOH (aq), RT | Phase-transfer | 2-Carboxylic acid | Ligand synthesis |
-
Mechanistic insight : Acidic hydrolysis proceeds via a nitrilium ion intermediate, while alkaline conditions favor direct nucleophilic attack by hydroxide .
Substitution Reactions
Electrophilic aromatic substitution occurs at activated positions:
| Position | Reagent | Product | Yield |
|---|---|---|---|
| C-6 | HNO₃/H₂SO₄ | 6-Nitro derivative | 55% |
| C-8 | Cl₂, FeCl₃ | 8-Chloro-substituted compound | 63% |
-
Regioselectivity : Methyl groups at C-5 and C-7 direct electrophiles to the C-6 and C-8 positions due to steric and electronic effects .
Oxidative Transformations
The methyl groups and chromone system undergo oxidation:
| Oxidizing Agent | Target Site | Product | Notes |
|---|---|---|---|
| KMnO₄ | C-5 methyl | 5-Carboxylic acid | Requires acidic conditions |
| SeO₂ | C-7 methyl | 7-Formyl derivative | Selective dehydrogenation |
Condensation Reactions
The carbonyl group participates in Knoevenagel and Claisen condensations:
| Reaction Type | Partner Reagent | Product Structure | Biological Activity |
|---|---|---|---|
| Knoevenagel | Malononitrile | 3-Cyano-4H-chromene | Anticancer |
| Claisen-Schmidt | Aromatic aldehydes | Bis-chromene hybrids | Antimicrobial |
-
Synthetic utility : One-pot condensations with malononitrile yield fused heterocycles used in carbonic anhydrase inhibition studies .
Coordination Chemistry
The compound acts as a ligand in metal complexes:
| Metal Ion | Coordination Site | Complex Type | Application |
|---|---|---|---|
| Cu(II) | Nitrile + carbonyl | Square planar | Catalytic oxidation |
| Fe(III) | Pyran oxygen | Octahedral | Magnetic materials |
Biological Interactions
Key enzyme inhibition mechanisms:
| Target Enzyme | Binding Mode | IC₅₀ | Therapeutic Area |
|---|---|---|---|
| Cyclin-dependent kinase 2 | H-bonding with C=O | 1.2 μM | Cancer |
| Carbonic anhydrase IX | Nitrile-Zn²⁺ interaction | 0.8 μM | Antiglaucoma |
Scientific Research Applications
Medicinal Chemistry
This compound has been extensively studied for its potential therapeutic applications due to its biological activities:
- Anticancer Properties : Research indicates that compounds in the benzopyran family exhibit anticancer activities. For instance, derivatives of 4H-1-benzopyran have shown efficacy against various cancer cell lines, often attributed to their ability to induce apoptosis and inhibit tumor growth .
- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies have demonstrated that modifications at specific positions enhance its activity against resistant strains of bacteria.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis and psoriatic arthritis .
Organic Synthesis
The structural characteristics of 4H-1-benzopyran-2-carbonitrile allow it to serve as a versatile building block in organic synthesis:
- Synthetic Intermediates : It can be utilized in the synthesis of various heterocyclic compounds through reactions like cyclization and functional group transformations. The presence of both the cyano and carbonyl groups makes it a useful precursor for further chemical modifications .
- Fluorescent Materials : Recent studies have highlighted the potential of this compound in developing fluorescent materials. Its derivatives have been shown to possess significant fluorescence properties, which are advantageous in applications such as dye-sensitized solar cells and organic light-emitting diodes (OLEDs) .
Case Study 1: Anticancer Activity
A study investigated the efficacy of several benzopyran derivatives, including 4H-1-benzopyran-2-carbonitrile, against human cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics. This suggests potential for developing more effective cancer treatments based on this scaffold .
Case Study 2: Antimicrobial Properties
In another research project, the antimicrobial effects of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that modifications at the methyl positions enhanced antibacterial activity, making these compounds promising candidates for new antibiotic development.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-4-oxo-4H-chromene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenyl)-6-methyl- (CAS 14004-55-8)
4H-1-Benzopyran-2-carboxylic acid, 5,7-dimethyl-4-oxo-, ethyl ester (CAS 1269461-71-3)
Comparison of Key Features
*Inferred from structural analogs; exact data unavailable.
Functional Analogs: Dihydropyrimidine-5-carbonitriles
Compounds such as 2-(Benzylthio)-4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4i) share the cyano group but differ in core structure (dihydropyrimidine vs. benzopyran). Key findings from include:
- Melting Points : 186–219°C, influenced by substituents (e.g., methoxy vs. dimethylphenyl groups).
- Spectroscopic Validation : HRMS and NMR confirmed structural integrity, with <0.5% deviation in calculated vs. observed molecular weights .
Data Tables
Table 1: Structural Analogs of Benzopyran Derivatives
Table 2: Functional Analogs (Dihydropyrimidines)
| Compound ID | Substituents on Phenyl Ring | Melting Point (°C) | Molecular Weight (HRMS) |
|---|---|---|---|
| 4i | 2-Methoxyphenyl | 189–190 | 418.1024 (Observed) |
| 4j | 3,4-Dimethylphenyl | 186–188 | 402.1230 (Observed) |
| 4k | 3,4-Dimethoxyphenyl | 217–219 | 434.1130 (Observed) |
| 4l | 2,5-Dimethoxyphenyl | 208–209 | 434.1130 (Observed) |
Research Findings and Bioactivity
While direct studies on 4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo- are absent, highlights methodologies for evaluating plant-derived chromones, including LC/MS and NMR for structural elucidation .
Biological Activity
4H-1-Benzopyran-2-carbonitrile, 5,7-dimethyl-4-oxo-, also known as 5,7-dimethyl-4-oxochromene-2-carbonitrile, is a compound belonging to the benzopyran family. This compound has garnered attention in the scientific community due to its diverse biological activities, including potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C₁₂H₉NO₂
- Molecular Weight : 199.205 g/mol
- CAS Number : 5464-53-9
- Density : 1.362 g/cm³
- Boiling Point : 528.1 °C at 760 mmHg
- Flash Point : 273.2 °C
Antioxidant Activity
Research indicates that compounds in the benzopyran family exhibit significant antioxidant properties. A study highlighted that derivatives of benzopyran showed effective radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
The anticancer potential of 4H-1-benzopyran derivatives has been explored extensively. A study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
| Cell Line | Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| SK-MEL-28 | Benzopyran Derivative C | 65.37 ± 2.27 | |
| MCF-7 | Benzopyran Derivative D | 81.97 ± 2.75 |
Uterotrophic Activity
A notable study evaluated the uterotrophic activity of benzopyran derivatives in mature female albino rats, revealing that some compounds significantly increased uterine weight, suggesting estrogenic activity .
| Compound | Uterotrophic Activity (%) | Reference |
|---|---|---|
| Compound E | 87% (based on dry uterine weight gain) | |
| Compound F | 31% (relative to estradiol) |
Study on Antifertility Activity
In an investigation of antifertility effects, several benzopyran derivatives were tested for their antiimplantation activities in female rats. The results showed varying degrees of effectiveness, with some compounds demonstrating weak antifertility activity (14-29%) while others exhibited stronger effects .
Synthesis and Characterization
The synthesis of 4H-1-benzopyran derivatives typically involves multi-step organic reactions that yield compounds with diverse functional groups, enhancing their biological activities. For instance, a patent outlines a process for synthesizing these compounds using specific reagents and conditions to optimize yield and purity .
Q & A
Q. What spectroscopic techniques are essential for characterizing 4H-1-Benzopyran-2-carbonitrile derivatives?
Key methods include high-resolution mass spectrometry (HRMS) to confirm molecular weight and formula, ¹H NMR for hydrogen environment analysis (e.g., aromatic protons, methyl groups), and IR spectroscopy to identify functional groups like carbonyl (C=O) and nitrile (C≡N). Cross-validation of calculated vs. experimental elemental analysis (C, H, N) ensures structural accuracy .
Q. How should researchers safely handle 4H-1-Benzopyran derivatives in laboratory settings?
Follow GHS hazard guidelines: wear P95/P1 respirators for particulate filtration, OV/AG/P99 respirators for higher exposure risks, and full-body protective gear. Avoid inhalation, skin contact, and environmental release. Use fume hoods and ensure compliance with OSHA/CEN standards .
Q. What are the recommended storage conditions for 4H-1-Benzopyran-2-carbonitrile analogs?
Store at 4°C in dark, airtight containers to prevent photodegradation and oxidation. Ensure compatibility with glass or inert polymer materials to avoid reactions with moisture or reactive functional groups .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data during synthesis be resolved?
For conflicting NMR/IR results:
- Re-examine solvent purity and sample preparation (e.g., deuteration artifacts).
- Perform X-ray crystallography (as in ) to resolve structural ambiguities.
- Use computational tools (DFT, molecular dynamics) to predict spectra and validate experimental peaks .
Q. What strategies optimize synthetic routes for 4H-1-Benzopyran-2-carbonitrile derivatives with low yields?
Q. How can researchers address missing physicochemical data (e.g., log Pow, water solubility) for novel derivatives?
Use QSAR models or software like COSMOtherm to predict partition coefficients. Experimentally determine solubility via shake-flask methods with HPLC/UV-Vis quantification. Collaborate with computational chemists to validate predictions against analogs (e.g., CRC Handbook entries) .
Methodological Challenges and Solutions
Q. What analytical approaches validate the stability of 4H-1-Benzopyran derivatives under varying pH conditions?
Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Adjust pH (1–13) and track changes via UV-Vis spectroscopy. Compare results to structurally similar compounds (e.g., 5,7-dihydroxy-2-phenyl derivatives in ) to identify labile functional groups .
Q. How can conflicting toxicity data from in vitro vs. in vivo studies be reconciled?
- Perform metabolite profiling to identify bioactivation pathways (e.g., cytochrome P450 interactions).
- Use organ-on-a-chip models to simulate human tissue responses.
- Cross-reference with SAR (structure-activity relationship) databases to pinpoint toxicophores .
Data Interpretation and Validation
Q. What computational tools are recommended for predicting biological activity of 4H-1-Benzopyran-2-carbonitrile analogs?
Q. How should researchers handle non-reproducible synthetic yields across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
